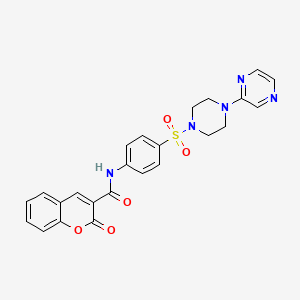

![molecular formula C11H11FO B2979509 1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone CAS No. 1218071-65-8](/img/structure/B2979509.png)

1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone, also known as (R,R)-4'-fluoro-3'-hydroxy-1',2'-cyclopropylmethyl-1-phenylethanone, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Pharmacological Metabolism and Interaction

- The biotransformation of prasugrel, a thienopyridine antiplatelet agent, involves rapid deesterification to a metabolite followed by cytochrome P450 (P450)-mediated formation of R-138727, the active metabolite responsible for platelet aggregation inhibition. This transformation underscores the significance of specific P450 enzymes in drug metabolism and potential drug-drug interactions (Rehmel et al., 2006).

Antimicrobial Activity

- Novel hybrid heterocycles combining arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone structures have shown moderate to good antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Ponnuchamy et al., 2014).

Enzymatic Processes for Chiral Synthesis

- A ketoreductase (KRED) was utilized for the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, demonstrating the application of biocatalysis in achieving high enantiomeric excess and yield for pharmaceutical intermediates (Guo et al., 2017).

Chiral Recognition and Chemical Synthesis

- The enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmacologically active compounds, was achieved using Daucus carota cells, showcasing the role of biocatalysts in facilitating chiral synthesis and the importance of optimizing reaction conditions for improved yield and enantioselectivity (ChemChemTech, 2022).

Propiedades

IUPAC Name |

1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7(13)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11H,6H2,1H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESKHXRAACJREI-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)

![7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione](/img/no-structure.png)

![Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2979441.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)

![Bis(benzo[d]thiazol-2-ylmethyl) thiophene-2,5-dicarboxylate](/img/structure/B2979447.png)